1,1'-Oxybis(4-bromo-2-nitrobenzene)

Description

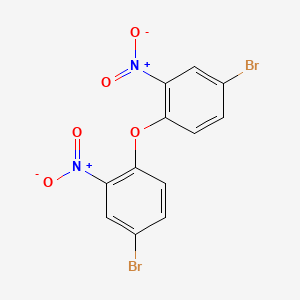

1,1'-Oxybis(4-bromo-2-nitrobenzene) is a diaryl ether compound consisting of two benzene rings linked by an oxygen atom (oxybis group). Each aromatic ring is substituted with a bromine atom at the 4-position and a nitro group (-NO₂) at the 2-position. The bromine and nitro substituents contribute to its electron-deficient aromatic system, influencing its reactivity, stability, and intermolecular interactions such as π-π stacking and halogen bonding .

Properties

CAS No. |

6973-38-2 |

|---|---|

Molecular Formula |

C12H6Br2N2O5 |

Molecular Weight |

417.99 g/mol |

IUPAC Name |

4-bromo-1-(4-bromo-2-nitrophenoxy)-2-nitrobenzene |

InChI |

InChI=1S/C12H6Br2N2O5/c13-7-1-3-11(9(5-7)15(17)18)21-12-4-2-8(14)6-10(12)16(19)20/h1-6H |

InChI Key |

CNWGHUMFQXLORJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis(4-bromo-2-nitrobenzene) typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,1’-Oxybis(2-nitrobenzene) using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms on the benzene rings .

Industrial Production Methods

Industrial production of 1,1’-Oxybis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

Reduction: 1,1’-Oxybis(4-amino-2-nitrobenzene)

Substitution: 1,1’-Oxybis(4-methoxy-2-nitrobenzene) and other substituted derivatives.

Scientific Research Applications

1,1’-Oxybis(4-bromo-2-nitrobenzene) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro groups play a crucial role in these interactions by participating in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Dilan and Prolan (Chlorinated Analogs)

Dilan (1,1'-(2-nitrobutylidene)bis(4-chlorobenzene)) and Prolan (1,1'-(2-nitropropylidene)bis(4-chlorobenzene)) are chlorinated nitroaromatic pesticides . Key differences from the target compound include:

- Substituents : Chlorine replaces bromine, reducing molecular weight and polarizability.

- Linker: A nitroalkylidene group (-CH(NO₂)-) connects the aromatic rings instead of an oxygen bridge.

- Applications : Dilan and Prolan are explicitly used as pesticides, whereas 1,1'-Oxybis(4-bromo-2-nitrobenzene) may serve as a precursor for specialty chemicals or polymers due to its ether linkage.

Reactivity Differences : Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) make 1,1'-Oxybis(4-bromo-2-nitrobenzene) more reactive in nucleophilic aromatic substitution. Nitro groups further activate the ring for electrophilic reactions but reduce solubility in polar solvents .

4-Bromo-1-nitrobenzene (Monomeric Unit)

4-Bromo-1-nitrobenzene (C₆H₄BrNO₂) is a monomeric analog of the target compound, featuring a single benzene ring with bromine (4-) and nitro (1-) substituents .

- Structural Relationship : The target compound can be viewed as a dimer of 4-bromo-1-nitrobenzene linked via an oxygen bridge.

- Synthesis: Both compounds likely share nitration and bromination steps. describes nitration of bromobenzene with HNO₃/H₂SO₄, yielding 4-bromo-1-nitrobenzene in 70% efficiency. The target compound may require additional coupling steps (e.g., Williamson ether synthesis).

- Crystallography : 4-Bromo-1-nitrobenzene exhibits π-π stacking (centroid distances: 3.6–3.7 Å) and weak C–H···O hydrogen bonding, which may extend to the dimeric structure of 1,1'-Oxybis(4-bromo-2-nitrobenzene) .

O-Mustard (Bis(2-chloroethylthioethyl) Ether)

O-Mustard (C₆H₁₂Cl₂OS₂) shares an oxygen bridge but incorporates sulfur and chlorine atoms .

- Substituents : Chloroethylthio groups (-S-CH₂CH₂Cl) replace nitro and bromine substituents.

- Toxicity : O-Mustard is a vesicant chemical warfare agent, highlighting how structural variations (e.g., sulfur vs. nitro groups) drastically alter biological activity. In contrast, 1,1'-Oxybis(4-bromo-2-nitrobenzene) is less likely to exhibit acute toxicity but may require handling precautions due to nitro group stability concerns .

Key Research Findings

- Thermal Stability : Nitro groups enhance thermal stability compared to chlorinated analogs like Dilan, but bromine’s lower electronegativity may reduce oxidative stability relative to chlorine .

- Safety: Brominated aromatic amines (e.g., 4-bromo-1,2-diaminobenzene) require stringent handling due to toxicity risks ; similar precautions may apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.